Cas no 115610-29-2 (Cape)

Cape structure
Cape structure
Product Name:Cape
CAS No:115610-29-2
MF:C17H16O4
MW:284.306545257568
CID:63171
PubChem ID:5281787
Update Time:2025-04-18

Cape Chemical and Physical Properties

Names and Identifiers

    • Cape
    • Phenethyl caffeiate
    • 3,4-Dihydroxy-trans-cinnamic acid phenethyl ester
    • (E)-phenethyl 3-(3,4-dihydroxyphenyl) acrylate
    • 2-propenoic acid
    • 3-(3,4-dihydroxyphenyl)-,2-phenethyl ester
    • Caffeic Acid 2-Phenylethyl Ester
    • CAFFEIC ACID PHENETHYL ESTER
    • caffeic acid phenylethyl ester
    • CAFFEICACIDPHENYLETHERESTER
    • CAPE,PhenethylCaffeate
    • KAFFEESUREPHENYLETHYLESTER
    • PHEN
    • PHENYLETHYL CAFFEATE
    • phenylethyl ester of caffeic acid
    • PRO0324
    • PHENETHYL 3,4-DIHYDROXYCINNAMATE
    • structural maintenance of chromosomes 2
    • Anti-SMC2 (C-terminal) antibody produced in goat
    • (βE)-3,4-Dihydroxybenzeneacrylic acid phenethyl ester
    • Caffeic acid beta-phenylethyl ester
    • SR-01000075785-6
    • 115610-29-2
    • Phenethyl (E)-caffeate
    • 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)-
    • HMS3260F20
    • caffeic acid phenethylester
    • 2-phenylethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
    • SR-01000075785-9
    • Phenylethyl caffeate, (E)-
    • s7414
    • HMS1791N22
    • (E)-3-(3,4-Dihydroxy-phenyl)-acrylic acid phenethyl ester
    • 104594-70-9
    • SR-01000075785-1
    • Phenylethyl 3,4-dihydroxycinnamate
    • NCGC00260954-01
    • HMS1361N22
    • (E)-phenethyl3-(3,4-dihydroxyphenyl)acrylate
    • FR102
    • CCG-39542
    • BSPBio_003586
    • C-1400
    • Caffeic acid phenethyl ester, >=97% (HPLC), powder
    • NCGC00093727-02
    • MLS000859889
    • DTXSID80861176
    • CHEBI:93478
    • BSPBio_001560
    • NCGC00093727-06
    • AC-8896
    • HMS1989N22
    • MLS002207297
    • caffeic acidphenethylester
    • BRD-K84709232-001-02-6
    • 2-phenylethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
    • Phenethyl caffeate
    • BRD-K96188950-001-04-5
    • 2-phenylethyl 3-(3,4-dihydroxyphenyl)-2-propenoate
    • PHENETHYL CAFFEATE (CAPE)
    • UNII-G960R9S5SK
    • phenethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • NCGC00093727-05
    • AS-14021
    • EU-0100269
    • Tox21_500269
    • caffeic-acid-phenethyl-ester
    • C 8221
    • MFCD00866470
    • HY-N0274
    • NCGC00093727-04
    • Capeee
    • LP00269
    • HMS2233J04
    • 3-(3,4-Dihydroxyphenyl)-2-propenoic acid 2-phenylethyl ester
    • NCGC00093727-07
    • AKOS015888207
    • CHEMBL319244
    • 2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • Caffeic acid ester
    • 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester
    • NCGC00093727-03
    • PHENETHYL CAFFEATE [INCI]
    • SPECTRUM1502209
    • NCGC00093727-08
    • Methanone, 1,1'-(1,2-cyclopropanediyl)bis[1-phenyl-
    • LS-14562
    • Caffeic acid-phenylethyl ester
    • Lopac0_000269
    • BDBM50029207
    • NCGC00093727-01
    • Trans-Caffeic Acid Phenethyl Ester
    • (E)-phenethyl 3-(3,4-dihydroxyphenyl)acrylate
    • 2-phenylethyl caffeate
    • SDCCGSBI-0050257.P002
    • Caffeic acid phenethyl ester(CAPE)
    • phenethyl 3-(3,4-dihydroxyphenyl)acrylate
    • SW219156-1
    • BRD-K96188950-001-02-9
    • HMS3402N22
    • caffeic acid phenylethylester
    • 2-Phenylethyl (2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoate
    • CS-0008774
    • SMR000326751
    • 3-(3,4-Dihydroxy-phenyl)-acrylic acid phenethyl ester
    • Q15410860
    • IDI1_034030
    • HMS3413D22
    • 100981-80-4
    • QTL1_000016
    • HMS3649C16
    • G960R9S5SK
    • BCP27877
    • QAP
    • CHEBI:8062
    • HMS3677D22
    • NCGC00093727-09
    • NCGC00093727-16
    • SR-01000075785
    • Caffeic acid phenethyl esterCAPE; Phenylethyl caffeate
    • Caffeic acid-phenethyl ester
    • BRD-K96188950-001-15-1
    • 1ST14259
    • BRD-K96188950-001-16-9
    • MDL: MFCD00866470
    • Inchi: 1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
    • InChI Key: SWUARLUWKZWEBQ-VQHVLOKHSA-N
    • SMILES: O(C(/C=C/C1C=CC(=C(C=1)O)O)=O)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 284.104859
  • Monoisotopic Mass: 284.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 16
  • XLogP3: nothing
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.266
  • Boiling Point: 498.6°C at 760 mmHg
  • Flash Point: 185.1°C
  • Refractive Index: 1.645
  • Solubility: Not available

Cape Security Information

  • Storage Condition:-20°C

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